N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group and a long hexadecanamide chain, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide typically involves the reaction of 4-chloro-2,5-dihydroxyphenol with 4-bromophenyl hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Corresponding substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Bromophenyl)phenyl]hexadecanamide
- N-[4-(4-Fluorophenyl)phenyl]hexadecanamide
- N-[4-(4-Methoxyphenyl)phenyl]hexadecanamide
Uniqueness
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is unique due to the presence of both chlorinated and dihydroxyphenoxy groups, which impart distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
142936-08-1 |
---|---|
Molecular Formula |
C28H40ClNO4 |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
N-[4-(4-chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide |
InChI |
InChI=1S/C28H40ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(33)30-22-16-18-23(19-17-22)34-27-21-25(31)24(29)20-26(27)32/h16-21,31-32H,2-15H2,1H3,(H,30,33) |
InChI Key |
AICMDLMYXJLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.